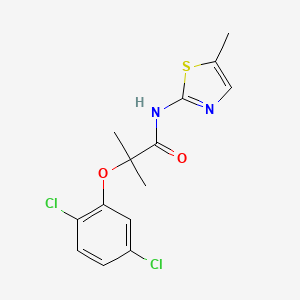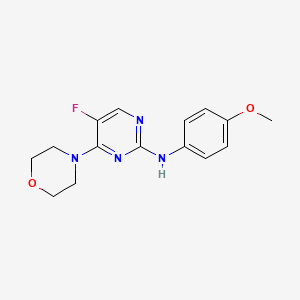
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
描述
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as DMTS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTS is a member of the thiazolylamide family of compounds, which are known to have a variety of biological activities.
作用机制
The exact mechanism of action of 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit cell proliferation and induce apoptosis. In neurobiology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to protect neurons from oxidative stress and inflammation. In immunology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to modulate the activity of immune cells, including T cells and macrophages.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of enzymes involved in cell proliferation, including cyclin-dependent kinases. In neurobiology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to increase the activity of antioxidant enzymes and decrease the production of inflammatory cytokines. In immunology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to modulate the activity of immune cells, including T cells and macrophages.
实验室实验的优点和局限性
One advantage of using 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is its well-established synthesis method and known chemical properties. Additionally, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in a variety of research fields, making it a useful tool for researchers. However, one limitation of using 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is the lack of information on its potential side effects and toxicity.
未来方向
There are many potential future directions for research on 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. In cancer research, future studies could focus on identifying the specific pathways through which 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide inhibits cell proliferation and induces apoptosis. In neurobiology, future studies could focus on identifying the specific mechanisms through which 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide protects neurons from oxidative stress and inflammation. In immunology, future studies could focus on identifying the specific immune cells and pathways that are modulated by 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. Additionally, future studies could investigate the potential use of 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in combination with other drugs or therapies for enhanced efficacy.
科学研究应用
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have anti-tumor effects in vitro and in vivo. In neurobiology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been studied for its potential neuroprotective effects, and in immunology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have immunomodulatory effects.
属性
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-8-7-17-13(21-8)18-12(19)14(2,3)20-11-6-9(15)4-5-10(11)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWXYJBMKDAQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)
![N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B4851425.png)
![2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4851427.png)
![2,6-difluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4851430.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
![9-(difluoromethyl)-2-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4851477.png)
![1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4851485.png)
![N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4851499.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4851500.png)